3-(Thiazol-2-ylamino)tetrahydro-2H-thiopyran 1,1-dioxide
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Overview
Description
3-(Thiazol-2-ylamino)tetrahydro-2H-thiopyran 1,1-dioxide is a heterocyclic compound that features a thiazole ring and a tetrahydrothiopyran ring with a dioxide group. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazol-2-ylamino)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the reaction of thiazole derivatives with tetrahydrothiopyran dioxide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction. The temperature and time of the reaction are optimized to achieve the highest yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(Thiazol-2-ylamino)tetrahydro-2H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the tetrahydrothiopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiazole or tetrahydrothiopyran rings.
Scientific Research Applications
3-(Thiazol-2-ylamino)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(Thiazol-2-ylamino)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with a thiazole ring, such as thiamine (Vitamin B1) and sulfathiazole, share similar structural features and biological activities.
Tetrahydrothiopyran derivatives: Compounds like tetrahydrothiopyran-4-carboxylic acid 1,1-dioxide have similar ring structures and chemical properties.
Uniqueness
3-(Thiazol-2-ylamino)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to the combination of the thiazole and tetrahydrothiopyran rings with a dioxide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C8H12N2O2S2 |
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Molecular Weight |
232.3 g/mol |
IUPAC Name |
N-(1,1-dioxothian-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H12N2O2S2/c11-14(12)5-1-2-7(6-14)10-8-9-3-4-13-8/h3-4,7H,1-2,5-6H2,(H,9,10) |
InChI Key |
VBFQNIXOXVRCGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)NC2=NC=CS2 |
Origin of Product |
United States |
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